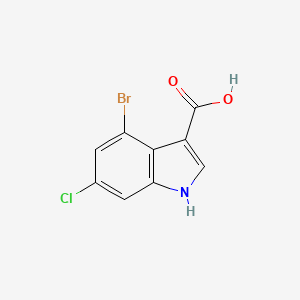

4-bromo-6-chloro-1H-indole-3-carboxylic acid

CAS No.:

Cat. No.: VC17186908

Molecular Formula: C9H5BrClNO2

Molecular Weight: 274.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5BrClNO2 |

|---|---|

| Molecular Weight | 274.50 g/mol |

| IUPAC Name | 4-bromo-6-chloro-1H-indole-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H5BrClNO2/c10-6-1-4(11)2-7-8(6)5(3-12-7)9(13)14/h1-3,12H,(H,13,14) |

| Standard InChI Key | ACAZSDMKLIVOKT-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C2=C1NC=C2C(=O)O)Br)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The indole core of 4-bromo-6-chloro-1H-indole-3-carboxylic acid consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substituents at the 4th (bromine) and 6th (chlorine) positions introduce steric and electronic effects that influence reactivity, while the carboxylic acid group at position 3 enhances hydrogen-bonding capacity . The IUPAC name, 6-bromo-4-chloro-1H-indole-3-carboxylic acid, reflects this substitution pattern .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₅BrClNO₂ | |

| Molecular Weight | 274.50 g/mol | |

| SMILES Notation | C1=C(C=C(C2=C1NC=C2Cl)Br)C(=O)O | |

| InChI Key | LQSMQYHABBEMRJ-UHFFFAOYSA-N |

Physicochemical Characteristics

Experimental data for this specific compound remain limited, but analogous indole derivatives provide insights. For example, 4-bromo-1H-indole-3-carboxylic acid (CAS 110811-31-9) exhibits a melting point of 137–138°C and a boiling point of 470.9°C at 760 mmHg . Density approximations for similar compounds range from 1.8±0.1 g/cm³ , suggesting moderate compactness. The carboxylic acid group confers aqueous solubility at physiological pH, though lipophilicity from halogen atoms may limit bioavailability .

Synthetic Pathways and Modifications

Core Synthesis Strategies

4-Bromo-6-chloro-1H-indole-3-carboxylic acid is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves:

-

Suzuki-Miyaura Coupling: Reacting 5-bromo-6-chloro-1H-indole with (4-methoxyphenyl)boronic acid in the presence of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) .

-

Carboxylic Acid Introduction: Subsequent oxidation or hydrolysis steps introduce the carboxylic acid moiety at position 3 .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃, toluene/ethanol, 105°C | 37% |

| Acid Functionalization | NaOH, H₂O/THF, reflux | 62% |

Structural Optimization

Modifications to the indole scaffold, such as halogen substitution or side chain additions, enhance target affinity. For instance, adding a chloro group at position 6 increased AMP-activated protein kinase (AMPK) activation potency by 10-fold in related indole-3-carboxylic acids .

Biological Activities and Mechanisms

Enzyme Modulation

The carboxylic acid group enables interactions with enzymatic active sites. For example, indole-3-carboxylic acids act as AMPK activators by binding to the γ-subunit allosteric site, mimicking AMP’s effects . This mechanism has implications for metabolic disorder therapeutics.

Table 3: AMPK Activation Profiles of Analogues

| Compound | EC₅₀ (α1β1γ1 AMPK) | Selectivity (β1/β2) |

|---|---|---|

| Indazole-3-carboxylic acid | 1.2 μM | 8-fold |

| 6-Chloro-indole-3-carboxylic acid | 0.3 μM | 12-fold |

Industrial and Pharmaceutical Applications

Medicinal Chemistry

This compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its halogen atoms facilitate radiolabeling for positron emission tomography (PET) tracer development.

Material Science

Indole derivatives are explored as organic semiconductors due to their π-conjugated systems. Bromine and chlorine substituents tune electron-withdrawing effects, enhancing charge transport properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume